molecular formula C9H5F4NO2 B12894049 2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole

2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12894049
M. Wt: 235.13 g/mol
InChI Key: KVPZPMDPBFUOCC-UHFFFAOYSA-N
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Preparation Methods

Several synthetic routes exist for the preparation of this compound. One common method involves the difluoromethylation of an appropriate precursor using radical processes. The reaction typically employs difluoromethylating agents under specific conditions to introduce the difluoromethoxy and difluoromethyl groups onto the oxazole ring. Industrial production methods may vary, but efficient and scalable processes are essential for large-scale synthesis.

Chemical Reactions Analysis

2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Substituents can be introduced or replaced. Common reagents include difluoromethylating agents, oxidants, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique fluorinated structure.

    Biological Studies: It may serve as a probe for investigating biological processes.

    Materials Science: Its properties contribute to the design of novel materials.

Mechanism of Action

The exact mechanism by which 2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are other difluoromethylated heterocycles, this compound’s unique combination of difluoromethoxy and difluoromethyl groups sets it apart. Similar compounds include other difluoromethylated oxazoles and related heterocycles.

Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications

Properties

Molecular Formula

C9H5F4NO2

Molecular Weight

235.13 g/mol

IUPAC Name

2-(difluoromethoxy)-6-(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H5F4NO2/c10-7(11)4-1-2-5-6(3-4)15-9(14-5)16-8(12)13/h1-3,7-8H

InChI Key

KVPZPMDPBFUOCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)OC(=N2)OC(F)F

Origin of Product

United States

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